2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-10-14-16(19-8-7-18-14)22-13-5-3-12(4-6-13)20-15(21)9-11-1-2-11/h7-8,11-13H,1-6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZMGFKQSPRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its pharmacological properties, specifically in the context of antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The compound features a cyclopropyl group, a cyclohexyl moiety with a cyanopyrazine substituent, and an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 2034452-28-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on related compounds demonstrated significant inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) were determined for several derivatives, showing promising results against both Gram-positive and Gram-negative bacteria as well as yeast species like Candida albicans .
Anticancer Activity
The anticancer potential of this compound is under investigation, with preliminary data suggesting it may exhibit cytotoxic effects on cancer cell lines. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors that are crucial in microbial resistance or cancer cell survival. Molecular docking studies suggest that the compound may bind effectively to target sites within these proteins, leading to inhibition of their activity .
Case Studies
- Antimicrobial Efficacy Study : A comparative study was conducted using derivatives similar to this compound against standard antibiotic controls. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
- Cytotoxicity Assessment : In a recent experiment assessing the cytotoxic effects of related compounds on various cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating higher potency .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 3-cyanopyrazine group (common in BK74347 and the target compound) likely improves binding affinity through hydrogen bonding or dipole interactions . Heterocyclic Variations: Thiophene (BK74347) and pyrrole (BK76135) substituents differ in aromaticity and electronic effects, influencing pharmacokinetic properties .
- Synthetic Methods: ISRIB derivatives are synthesized via HOBt/EDC-mediated coupling in DMF, with yields ranging from 36% to 86% .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, insights can be drawn from related compounds:
- ISRIB Series: These compounds act as eIF2B activators or antagonists, with potency influenced by substituents. For example, ISRIB-A14’s dichlorophenoxy groups may enhance target engagement through hydrophobic interactions .
- BK74347 : The thiophene moiety could improve metabolic stability compared to phenyl groups due to reduced oxidative metabolism .
Preparation Methods
Cyclopropanation of Allyl Acetates
Cyclopropyl acetic acid is synthesized via [2+1] cyclopropanation of allyl acetate precursors. Samarium(II) iodide (SmI₂)-catalyzed formal [3+2] cycloadditions between alkyl cyclopropyl ketones and alkenes/alkynes provide high yields of cyclopropane rings under mild conditions. For example, coupling cyclopropyl methyl ketone with phenylacetylene in the presence of SmI₂ (5–10 mol%) and stoichiometric Sm⁰ generates the cyclopropane core in >80% yield. The resulting ketone is then oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Activation for Amide Formation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Alternatively, coupling reagents such as HATU or EDCl facilitate direct amidation without isolation of the acid chloride.
Preparation of (1r,4r)-4-Aminocyclohexanol
Resolution of Racemic Cyclohexanol Derivatives
The trans-(1r,4r) stereochemistry is achieved via chiral resolution. Racemic 4-aminocyclohexanol is treated with L-(+)-tartaric acid to form diastereomeric salts, which are separated by fractional crystallization. The desired (1r,4r)-enantiomer is isolated in >98% enantiomeric excess (ee).
Protection-Deprotection Strategies
The amine group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Subsequent etherification with 3-cyanopyrazin-2-ol (Section 4) is performed under Mitsunobu conditions (DIAD, PPh₃), followed by Boc deprotection with trifluoroacetic acid (TFA).
Synthesis of 3-Cyanopyrazin-2-ol
Cyanation of Pyrazin-2-ol
Pyrazin-2-ol undergoes nucleophilic aromatic substitution (SNAr) with cyanamide (NH₂CN) in dimethylformamide (DMF) at 120°C. The reaction is catalyzed by CuI (10 mol%), yielding 3-cyanopyrazin-2-ol in 65–70% yield. Alternative routes employ Trimethylsilyl cyanide (TMSCN) under Pd-catalyzed conditions.
Purification and Stability Considerations
The product is purified via recrystallization from ethanol/water (1:1). Due to the electron-withdrawing cyano group, the pyrazin-2-ol derivative exhibits enhanced stability toward hydrolysis compared to non-cyanated analogs.
Etherification of Cyclohexanol with 3-Cyanopyrazin-2-ol
Mitsunobu Reaction
The (1r,4r)-4-hydroxycyclohexyl intermediate is coupled with 3-cyanopyrazin-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, achieving 85–90% yield. Stereochemical integrity is preserved due to the mild conditions.
Alternative SN2 Conditions
For scale-up, a nucleophilic aromatic substitution approach is employed. The pyrazin-2-ol is converted to its triflate derivative (using Tf₂O/2,6-lutidine), which reacts with the cyclohexanolate ion (generated via NaH) in DMF at 80°C. This method affords the ether in 75% yield but requires rigorous exclusion of moisture.
Final Amide Coupling
HATU-Mediated Amidation
Cyclopropyl acetic acid (1.2 equiv) is reacted with (1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexylamine in dichloromethane, using HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The reaction is complete within 4 hours at room temperature, yielding the target acetamide in 92% purity.
Purification by Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from acetonitrile. Final purity exceeds 99% (HPLC), with confirmed stereochemistry via X-ray crystallography.
Optimization and Scale-Up Challenges
Catalyst Stabilization in Cyclopropanation
Samarium(II) iodide deactivation is mitigated by adding stoichiometric Sm⁰ to the reaction mixture, which reduces SmIII byproducts back to active SmII. This strategy increases yields from <20% to >80% in gram-scale syntheses.
Stereochemical Drift During Etherification
The Mitsunobu reaction occasionally induces epimerization at the cyclohexyl C1 and C4 positions. Substituting DIAD with ADDP (1,1′-(azodicarbonyl)dipiperidine) and PPh₃ with polymer-supported triphenylphosphine minimizes racemization.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient): tR = 6.72 min, purity 99.3%.
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR confirm the presence of cyclopropyl, pyrazine, and acetamide moieties .
- HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) .
How can researchers resolve discrepancies in biological activity data across studies?
Q. Advanced
- Purity reassessment : Re-analyze batches via HPLC to rule out impurities affecting activity .
- Target validation : Use surface plasmon resonance (SPR) to confirm binding affinity to the intended biological target .
- Computational modeling : Compare molecular docking results with experimental IC values to identify structural outliers .
What are common impurities formed during synthesis, and how are they characterized?
Q. Basic
- Unreacted intermediates : Residual cyclohexylamine or cyclopropane precursors detected via thin-layer chromatography (TLC) .
- Oxidation by-products : Pyrazine ring oxidation products identified by LC-MS .
Mitigation : Use inert atmospheres (N/Ar) during oxygen-sensitive steps .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Salt formation : Synthesize hydrochloride salts via reaction with HCl gas in anhydrous ethanol .
- Structural analogs : Introduce polar groups (e.g., hydroxyl) to the cyclohexyl ring while monitoring SAR .
How can binding affinity to biological targets be quantitatively assessed?
Q. Advanced
- SPR or ITC : Measure real-time binding kinetics (e.g., K) to receptors .
- Competitive assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement .
Pitfall Alert : Ensure buffer compatibility (e.g., avoid DMSO >1% to prevent protein denaturation) .
What is the role of the (1r,4r)-cyclohexyl group in modulating biological activity?
Basic
The trans-cyclohexyl configuration enhances:
- Conformational rigidity , improving target selectivity .
- Lipophilicity , influencing membrane permeability and pharmacokinetics .
How is compound stability evaluated under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24 hours .
- Plasma stability : Assess metabolite formation in rat plasma using LC-MS/MS .
Key Insight : Pyrazine rings are prone to hydrolysis at high pH; adjust formulation pH to 6–7 for optimal stability .
What computational tools are used for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
